molecular formula C15H21N B2847424 2-(1-Phenylethyl)-octahydrocyclopenta[c]pyrrole CAS No. 2325197-47-3

2-(1-Phenylethyl)-octahydrocyclopenta[c]pyrrole

Cat. No.: B2847424
CAS No.: 2325197-47-3
M. Wt: 215.34
InChI Key: XQTAUYOKGAGSAD-UHFFFAOYSA-N
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Description

2-(1-Phenylethyl)-octahydrocyclopenta[c]pyrrole is a complex organic compound that belongs to the class of cyclopenta[c]pyrroles. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrole ring, with a phenylethyl group attached to the nitrogen atom. The compound’s structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylethyl)-octahydrocyclopenta[c]pyrrole typically involves multi-step organic reactions. One common method involves the cyclization of a suitable precursor, such as 2-(2-oxo-2-phenylethyl) malononitrile, in the presence of a catalyst. For example, a palladium(II)-catalyzed cascade reaction can be employed to achieve the desired cyclopenta[c]pyrrole structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of lipase as a catalyst in ethanol, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylethyl)-octahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1-Phenylethyl)-octahydrocyclopenta[c]pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Phenylethyl)-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Phenylethyl)-octahydrocyclopenta[c]pyrrole is unique due to its specific structural features, such as the phenylethyl group and the fused cyclopentane-pyrrole ring system. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(1-phenylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-12(13-6-3-2-4-7-13)16-10-14-8-5-9-15(14)11-16/h2-4,6-7,12,14-15H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTAUYOKGAGSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3CCCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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